4-(4-fluorobenzyl)-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
The compound 4-(4-fluorobenzyl)-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one (hereafter referred to as Compound A) is a triazolone derivative characterized by:
- A 1,2,4-triazol-3-one core, which is a heterocyclic scaffold known for diverse pharmacological activities.
- A piperidin-4-yl group at position 5, substituted with a 3-(trifluoromethyl)benzoyl moiety, which introduces steric bulk and electron-withdrawing properties.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F4N4O2/c23-18-6-4-14(5-7-18)13-30-19(27-28-21(30)32)15-8-10-29(11-9-15)20(31)16-2-1-3-17(12-16)22(24,25)26/h1-7,12,15H,8-11,13H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCQWSRLRGEHFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2CC3=CC=C(C=C3)F)C(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally similar to several known pharmaceuticals, suggesting it may interact with similar targets
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets in a similar manner This could involve binding to a specific receptor or enzyme, altering its function, and leading to downstream effects
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its structural similarity to other compounds, it may affect similar pathways These could include pathways involved in signal transduction, metabolism, or cell cycle regulation
Pharmacokinetics
These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other compounds, it may have similar effects These could include altering cellular function, inducing or inhibiting signal transduction pathways, or affecting cell growth and proliferation
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following compounds share the triazolone core but differ in substituents, enabling a comparative analysis:
Table 1: Key Structural Features of Compound A and Analogs
*Calculated based on molecular formulas.
Key Observations:
R1 Substituent Variations: The 4-fluorobenzyl group in Compound A enhances lipophilicity compared to the 4-methoxybenzyl group in , which may improve membrane permeability but reduce metabolic stability due to the electron-withdrawing fluorine .
R2 Substituent Variations :
- The 3-(trifluoromethyl)benzoyl group in Compound A introduces strong electron-withdrawing effects, which could stabilize charge-transfer interactions in biological systems. In contrast, the 3-methylbenzoyl group in lacks this effect, possibly reducing binding affinity .
- The 5-bromo-2-furoyl group in may enhance halogen bonding with protein targets, a property absent in Compound A .
Physicochemical and Pharmacokinetic Implications
Lipophilicity (LogP) :
- Metabolic Stability: Fluorine atoms (Compound A, ) may slow oxidative metabolism, enhancing half-life compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
